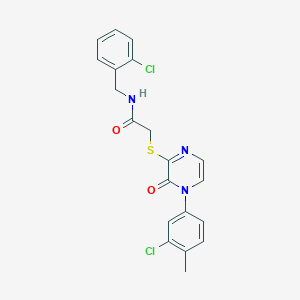
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2N3O2S and its molecular weight is 434.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈Cl₂N₂OS
- Molecular Weight : 392.33 g/mol
Structural Representation
The structure is characterized by multiple functional groups, including a thioether linkage and a substituted acetamide moiety, which are crucial for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various molecular targets in cellular pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has been shown to inhibit tumor cell proliferation in vitro, which is attributed to its ability to interfere with cellular signaling pathways involved in growth and survival.
- Antimicrobial Properties : Some studies indicate potential antimicrobial effects against specific bacterial strains, although further research is needed to elucidate the mechanisms involved.
Anticancer Activity
Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies using various cancer cell lines have reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Caspase activation |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound may have potential as a broad-spectrum antimicrobial agent.
In Vivo Studies
Recent animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. For instance:
- A study on mice bearing xenograft tumors showed significant tumor reduction when treated with the compound at a dosage of 20 mg/kg body weight.
- Toxicological assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Clinical Implications
The promising preclinical data suggest that This compound could advance into clinical trials aimed at evaluating its efficacy and safety in humans.
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-13-6-7-15(10-17(13)22)25-9-8-23-19(20(25)27)28-12-18(26)24-11-14-4-2-3-5-16(14)21/h2-10H,11-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYXVDTWUVJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













